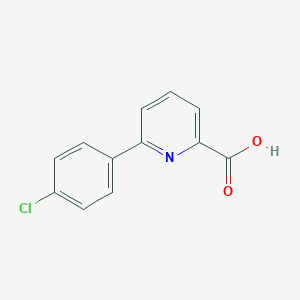

6-(4-Chlorophenyl)picolinic acid

Overview

Description

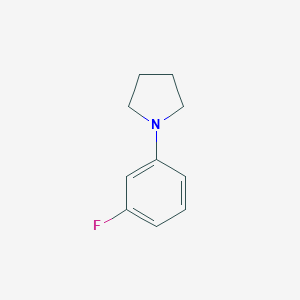

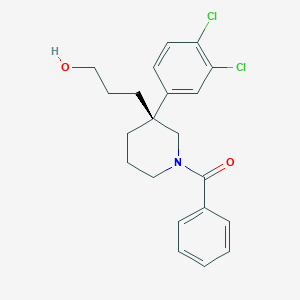

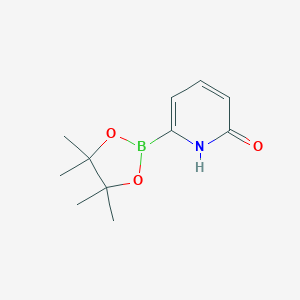

6-(4-Chlorophenyl)picolinic acid is a compound with the CAS Number: 135432-77-8 and a molecular weight of 233.65 . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-chlorophenyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) .Scientific Research Applications

Catalysis in Chromic Acid Oxidations

Picolinic acid and its derivatives, like 6-(4-Chlorophenyl)picolinic acid, are effective catalysts in chromic acid oxidations of primary and secondary alcohols. These reactions are first order in chromium-(VI), alcohol, and picolinic acid. The rate-limiting step changes with the acidity of the solution, suggesting a complex reaction mechanism influenced by the structure of picolinic acids (Roček & Peng, 1977).

Microbial Degradation of Polychlorinated Biphenyls

4-Chlorophenyl-2-picolinic acid, a derivative of this compound, is identified as a degradation product in the bacterial conversion of 4-chlorobiphenyl. This conversion involves alternative bioconversion pathways of the meta-cleavage product (MCP), demonstrating the role of picolinic acid derivatives in the microbial degradation of polychlorinated biphenyls (Ahmad et al., 1991).

Crystallography and Hydrogen Bonding Patterns

Studies in crystallography have detailed the hydrogen bonding patterns of compounds involving picolinic acid. These patterns are crucial for understanding the molecular structure and interactions of such compounds (Balasubramani & Muthiah, 2008).

Applications in Herbicide Development

Derivatives of this compound have been explored in the development of herbicides. For instance, certain 3-chloro-6-pyrazolyl-picolinate derivatives show promising herbicidal activity and safety profiles, highlighting the potential of picolinic acid derivatives in agricultural chemistry (Yang et al., 2021).

Formation of Metal Organic Frameworks

Picolinic acid, including its derivatives, plays a role in the formation of robust metal-organic frameworks, which are significant in the field of material science for their potential applications in catalysis, gas storage, and other areas (Yang et al., 2016).

Microbial Catabolism and Environmental Toxicity

Picolinic acid and its derivatives, including this compound, are involved in microbial catabolism pathways. These compounds, derived from L-tryptophan and other aromatic compounds, are degraded by microorganisms, which is important for understanding environmental toxicity and microbial metabolism (Qiu et al., 2018).

Oxidation Reactions with Hydrogen Peroxide

Fe mixed picolinate complexes, including this compound derivatives, have been used to catalyze hydrogen peroxide oxidation of alcohols. These complexes play a significant role in the field of green chemistry, promoting environmentally friendly oxidation reactions (Tanaka et al., 2016).

Synthesis of Complex Molecular Structures

The derivatives of this compound are used in the synthesis of complex molecular structures like Schiff base complexes, metal coordination polymers, and other molecular assemblies. These compounds are crucial in the field of synthetic chemistry and material science (Gu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 6-(4-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

This compound is a metabolite of tryptophan via the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects various biochemical pathways, particularly those involved in viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The binding of this compound to ZFPs results in the disruption of zinc binding, which inhibits the function of these proteins . This has been shown to have anti-viral effects both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the auxin-signaling F-box protein 5 (AFB5), where molecular docking analyses have shown that this compound binds more intensively than other compounds like picloram . This interaction suggests that this compound can influence auxin signaling pathways, which are crucial for plant growth and development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it has been observed to inhibit root growth in Arabidopsis thaliana, demonstrating its potential as a herbicide . This inhibition is likely due to its impact on cell signaling pathways, particularly those involving auxin, which is essential for cell elongation and division. Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of key regulatory proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to dock with the auxin-signaling F-box protein 5 (AFB5), leading to the inhibition of auxin signaling pathways . This inhibition can result in reduced cell elongation and division, ultimately affecting plant growth. Furthermore, this compound may also interact with other enzymes, either inhibiting or activating them, which can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged activity . Its degradation products and their impact on cellular processes are still under investigation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe a noticeable impact on cellular function . Toxicity studies in animal models have indicated that high doses of this compound can cause detrimental effects, including disruptions in metabolic processes and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s impact on metabolic flux and metabolite levels has been a subject of research, with findings suggesting that it can alter the activity of key metabolic enzymes . These alterations can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for determining

properties

IUPAC Name |

6-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMADCMXBNACFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647062 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135432-77-8 | |

| Record name | 6-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)